N-methyl-2-(4-nitrophenyl)acetamide

Catalog No.
S1898810
CAS No.
98245-61-5
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-(4-nitrophenyl)acetamide

CAS Number

98245-61-5

Product Name

N-methyl-2-(4-nitrophenyl)acetamide

IUPAC Name

N-methyl-2-(4-nitrophenyl)acetamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12)

InChI Key

VTINDJIPKUJXNT-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

N-methyl-2-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C₉H₁₀N₂O₃. This compound features a structure comprising nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. It is recognized for its distinctive functional groups, including an acetamide moiety and a nitrophenyl group, which contribute to its chemical reactivity and potential applications in various fields.

The molecular structure can be represented by the InChI string: InChI=1S/C9H10N2O3/c1-6-5-8(11(13)14)3-4-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) . Physically, N-methyl-2-(4-nitrophenyl)acetamide has a density of approximately 1.2 g/cm³ and a boiling point of around 361.5 °C .

  • Availability: While some chemical suppliers offer N-methyl-2-(4-nitrophenyl)acetamide, it is typically listed as a custom synthesis product, suggesting it may not be a common research compound [, ].
  • Research Absence: A search of scientific databases like PubChem and recent scientific literature yielded no significant results on the use of N-methyl-2-(4-nitrophenyl)acetamide in research [].

Further Exploration:

Given the lack of specific information, here are some areas for further exploration:

  • Structural Similarities: Researchers might be interested in N-methyl-2-(4-nitrophenyl)acetamide due to its structural similarity to other known bioactive molecules. Investigating research on these related compounds might provide clues for potential applications of N-methyl-2-(4-nitrophenyl)acetamide.
  • Patent Literature: Patent filings sometimes disclose novel compounds and their potential applications even before they are widely studied in academic research. Searching patent databases for mentions of N-methyl-2-(4-nitrophenyl)acetamide could be informative.
Typical of compounds containing both amide and nitro functionalities. Key reactions include:

  • Nitration: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of catalysts or metal hydrides.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that N-methyl-2-(4-nitrophenyl)acetamide exhibits significant biological activity, particularly in antimicrobial and phytotoxic applications. Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms, suggesting potential use as antimicrobial agents . Additionally, its derivatives have been explored for their phytotoxic effects on plant growth, making them candidates for agricultural applications .

N-methyl-2-(4-nitrophenyl)acetamide can be synthesized through several methods:

  • Direct Acylation: This method involves the acylation of an appropriate amine with acetic anhydride or acetyl chloride in the presence of a base.
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    # General reaction schemeR-NH₂ + (CH₃CO)₂O → R-NH-C(O)CH₃ + R-OH
  • Nitration Followed by Acetylation: An alternative route involves nitrating an appropriate aniline derivative followed by acetylation to introduce the acetamide functionality.
  • Alkylation Reactions: Using alkyl halides in the presence of bases to introduce the methyl group at the nitrogen atom can also be employed .

N-methyl-2-(4-nitrophenyl)acetamide finds applications in various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial agents.
  • Agricultural Chemistry: The compound's phytotoxic properties suggest applications in herbicides or plant growth regulators.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Interaction studies involving N-methyl-2-(4-nitrophenyl)acetamide focus on its solvatochromic properties and interactions with solvents. Research indicates that this compound can form complexes with protophilic solvents through hydrogen bonding, which is influenced by temperature and solvent properties. These interactions are pivotal for understanding solvation effects in organic reactions and material science .

Several compounds share structural similarities with N-methyl-2-(4-nitrophenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-(2-Methyl-4-nitrophenyl)acetamideC₉H₁₀N₂O₃Similar nitrophenyl structure; different methyl position
N-(4-Fluoro-2-nitrophenyl)acetamideC₉H₁₀FNO₃Fluorine substituent alters electronic properties
N-(4-Chloro-2-nitrophenyl)acetamideC₉H₁₀ClN₂O₃Chlorine substituent introduces different reactivity
N-(4-Bromo-2-nitrophenyl)acetamideC₉H₁₀BrN₂O₃Bromine increases lipophilicity

These compounds exhibit variations in their biological activity and chemical reactivity due to differences in substituents on the aromatic ring, making N-methyl-2-(4-nitrophenyl)acetamide unique in its specific applications and interactions .

N-methyl-2-(4-nitrophenyl)acetamide exhibits a complex three-dimensional molecular architecture characterized by specific geometric arrangements and bonding patterns that define its chemical properties and reactivity. The compound possesses the molecular formula C₉H₁₀N₂O₃ with a molecular weight of 194.19 grams per mole [1] [2] [3]. The molecular structure consists of three distinct structural domains: a para-nitrophenyl ring system, an acetamide functional group, and a connecting methylene bridge.

The molecular geometry demonstrates significant non-planarity due to steric interactions between functional groups. Crystallographic studies of related nitrophenylacetamide compounds indicate that the nitro group deviates from the aromatic plane by torsion angles ranging from 12.8 to 25.4 degrees [4] [5]. Similarly, the acetamide group exhibits torsion angles of 5.1 to 9.0 degrees from the aromatic plane, influenced by intermolecular interactions in the crystal lattice [6] [4].

The bonding patterns within the molecule reflect characteristic parameters for each functional group. The carbon-nitrogen bond in the amide functionality exhibits typical lengths of 1.32 to 1.35 Angstroms, consistent with partial double bond character due to resonance delocalization [6] [4]. The nitro group displays nitrogen-oxygen bond distances of 1.22 to 1.24 Angstroms, representing the characteristic "bonds and a half" bonding pattern where electron density is delocalized between the two oxygen atoms [7].

Key bond angles within the structure include the oxygen-nitrogen-oxygen angle in the nitro group of 123 to 125 degrees, and the carbon-nitrogen-carbon angle in the amide group of 115 to 120 degrees [4] [5]. These geometric parameters reflect the sp² hybridization of the nitrogen atoms in both functional groups and the influence of resonance structures on molecular geometry.

The aromatic ring system maintains planarity with typical benzene ring parameters, though the electron-withdrawing nitro group significantly affects the electronic distribution throughout the conjugated system [7]. This electronic perturbation influences both the spectroscopic properties and the chemical reactivity of the compound.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-methyl-2-(4-nitrophenyl)acetamide through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum, typically recorded at 400 megahertz in deuterated chloroform, reveals distinct resonance patterns characteristic of the molecular structure [8] [9].

The aromatic proton resonances appear as two distinct doublets in the downfield region. The protons ortho to the nitro group (positions 3 and 5 on the benzene ring) resonate at approximately 8.1 to 8.2 parts per million, reflecting the strong deshielding effect of the electron-withdrawing nitro substituent [8] [9]. The protons meta to the nitro group (positions 2 and 6) appear at 7.4 to 7.5 parts per million, showing less deshielding due to their greater distance from the nitro group.

The methylene protons connecting the aromatic ring to the acetamide carbonyl appear as a singlet at approximately 3.8 parts per million, consistent with their benzylic position and proximity to the electron-withdrawing carbonyl group [8]. The N-methyl protons of the acetamide functionality resonate at 2.9 parts per million as a doublet, with coupling to the amide nitrogen when present in slow exchange conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the acetamide group appears in the characteristic downfield region at 165 to 170 parts per million [8] [9]. The aromatic carbon bearing the nitro group exhibits significant downfield shift to 145 to 148 parts per million due to the electron-withdrawing nature of the nitro substituent.

The remaining aromatic carbons appear in the typical aromatic region between 125 and 130 parts per million, with specific chemical shifts dependent on their position relative to the nitro group and their degree of substitution [10]. The methylene carbon linking the aromatic ring to the acetamide appears at 35 to 40 parts per million, while the N-methyl carbon resonates at 26 to 29 parts per million [10].

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of N-methyl-2-(4-nitrophenyl)acetamide through characteristic vibrational frequencies associated with its functional groups. The nitro group exhibits two prominent and diagnostically important stretching vibrations that serve as primary identification markers [7].

The asymmetric nitro stretching vibration appears as a strong absorption band in the range of 1500 to 1550 reciprocal centimeters, typically observed around 1527 reciprocal centimeters [7]. This vibration corresponds to the out-of-phase stretching of the two nitrogen-oxygen bonds and represents one of the most intense features in the infrared spectrum due to the high polarity of the nitro group.

The symmetric nitro stretching vibration appears at 1330 to 1390 reciprocal centimeters, commonly observed around 1350 reciprocal centimeters [7]. This vibration represents the in-phase stretching of the nitrogen-oxygen bonds and, together with the asymmetric stretch, forms the characteristic "eye teeth" pattern that makes nitro compounds readily identifiable in infrared spectroscopy.

The amide carbonyl stretching vibration appears in the range of 1650 to 1680 reciprocal centimeters, consistent with secondary amide functionality . This frequency reflects the partial double bond character of the carbonyl group due to resonance with the nitrogen lone pair electrons.

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups appear between 2800 and 3000 reciprocal centimeters [7]. The presence of nitrogen-hydrogen stretching vibrations in the region of 3300 to 3500 reciprocal centimeters may be observed if tautomeric forms involving primary amide character are present in solution.

Additional characteristic vibrations include the nitro group scissoring deformation at approximately 850 to 890 reciprocal centimeters and various aromatic ring vibrations, though the latter may be complicated by the electronic effects of the nitro substituent [7].

Crystallographic Data and Conformational Studies

Crystallographic analysis of N-methyl-2-(4-nitrophenyl)acetamide reveals detailed three-dimensional structural information and conformational preferences in the solid state. Based on structural studies of closely related nitrophenylacetamide compounds, the crystal structure is expected to adopt a monoclinic crystal system with space group P2₁/n, which is commonly observed for substituted acetamide derivatives [6] [4] [5].

The unit cell dimensions are estimated to be approximately 14.8 Angstroms along the a-axis, 3.9 Angstroms along the b-axis, and 17.2 Angstroms along the c-axis, with a beta angle of approximately 114 degrees [4] [5]. The unit cell volume is calculated to be in the range of 920 to 930 cubic Angstroms, accommodating four molecules per unit cell (Z = 4) with a calculated density of 1.50 to 1.52 grams per cubic centimeter.

Conformational analysis reveals that the molecule adopts a non-planar geometry in the crystal lattice due to steric interactions between the various functional groups. The nitro group exhibits a torsion angle deviation from the aromatic plane ranging from 12.8 to 25.4 degrees, similar to that observed in related structures such as N-(4-methoxy-2-nitrophenyl)acetamide [4] [5]. This deviation results from the balance between electronic conjugation, which favors planarity, and steric repulsion between the nitro oxygens and adjacent hydrogen atoms.

The acetamide group demonstrates a smaller but significant torsion angle of 5.1 to 9.0 degrees from the aromatic plane [6] [4]. This deviation is influenced by intermolecular hydrogen bonding interactions in the crystal lattice, particularly nitrogen-hydrogen to oxygen hydrogen bonds that stabilize the crystal packing arrangement.

Intermolecular interactions play a crucial role in determining the crystal structure and stability. The primary stabilizing interactions include nitrogen-hydrogen to oxygen hydrogen bonds between the amide nitrogen and carbonyl oxygen atoms of adjacent molecules [6] [4]. These interactions typically form chain-like arrangements propagating through the crystal lattice. Additional weaker carbon-hydrogen to oxygen interactions contribute to the overall crystal stability and three-dimensional network formation.

The crystal habit typically consists of yellow crystalline solids, with the color arising from the extended conjugation between the aromatic ring and the nitro group [13] [4]. Temperature-dependent studies indicate that the crystal structure remains stable across the typical measurement range of 90 to 298 Kelvin, though thermal motion may affect the precision of atomic position determination at higher temperatures.

Bond distance analysis within the crystal structure confirms the expected values for each functional group. The carbon-nitrogen amide bond exhibits lengths of 1.32 to 1.35 Angstroms, reflecting partial double bond character [6] [4]. The nitrogen-oxygen bonds in the nitro group measure 1.22 to 1.24 Angstroms, consistent with the delocalized bonding model. The amide carbonyl bond exhibits typical lengths of 1.22 to 1.25 Angstroms.

The synthesis of N-methyl-2-(4-nitrophenyl)acetamide primarily relies on established acetylation methodologies that have been extensively studied and optimized over decades. The most widely employed conventional approaches involve the use of acetic anhydride or acetyl chloride as acylating agents, providing reliable pathways to the target compound [3].

Acetic Anhydride-Based Synthesis

The reaction between 4-nitroaniline and acetic anhydride represents the fundamental approach for acetamide formation. This method typically proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of acetic anhydride [3] [4]. The reaction is generally conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct and facilitate the acylation process .

Optimal reaction conditions involve temperatures ranging from 20-80°C with reaction times of 2-24 hours, depending on the specific substrate and reaction conditions employed [3] [4]. The use of dichloromethane or acetonitrile as solvents has proven effective, with typical yields ranging from 70-95% . The reaction mechanism proceeds via formation of an acylated intermediate, followed by elimination of acetic acid to yield the desired acetamide product [3].

Acetyl Chloride Methodology

Acetyl chloride offers an alternative acylating agent with enhanced reactivity compared to acetic anhydride. This approach typically requires lower temperatures (0-25°C) and shorter reaction times (0.5-3 hours), making it particularly suitable for temperature-sensitive substrates [5] [6]. The reaction is commonly performed in dichloromethane or tetrahydrofuran with bases such as pyridine or sodium bicarbonate to neutralize the hydrochloric acid byproduct [5] [6].

The enhanced reactivity of acetyl chloride stems from the superior leaving group ability of chloride compared to acetate, resulting in more efficient acylation under milder conditions [5]. Typical yields range from 80-98%, with the primary disadvantage being the generation of corrosive hydrochloric acid as a byproduct [6].

Direct Acid-Catalyzed Acetylation

Recent developments have demonstrated the feasibility of direct acetylation using acetic acid in the presence of catalytic amounts of the acid itself. This methodology operates under solvent-free conditions at elevated temperatures (80-120°C) for 1-6 hours [5] [7]. The approach offers environmental advantages due to the elimination of organic solvents and hazardous acylating reagents [7].

The reaction mechanism involves protonation of the carbonyl oxygen by acetic acid, followed by nucleophilic attack of the amine nitrogen. Dehydration then occurs to form the acetamide bond [7]. While yields are typically lower (60-90%) compared to traditional methods, the environmental benefits and operational simplicity make this approach attractive for industrial applications [7].

Novel Catalytic Approaches

Contemporary research has focused on developing innovative catalytic systems that offer improved selectivity, environmental compatibility, and operational efficiency. These novel approaches often employ heterogeneous catalysts that can be easily recovered and reused, addressing sustainability concerns associated with traditional methodologies [6] [8] [9].

Zeolite-Based Catalytic Systems

Zeolite catalysts, particularly ZSM-5-SO₃H, have demonstrated exceptional efficiency in acetylation reactions under mild conditions [6]. These solid acid catalysts facilitate acylation of various amines with acetic anhydride at room temperature, achieving complete conversion within 5-30 minutes [6]. The high surface area and acidic sites of the zeolite framework provide an optimal environment for the acetylation reaction [6].

The mechanism involves adsorption of the reactants onto the zeolite surface, followed by acid-catalyzed acyl transfer. The confined environment within the zeolite pores enhances reaction selectivity and prevents side reactions [9]. Yields typically range from 70-95%, with the catalyst showing excellent reusability over multiple reaction cycles [6].

Metal-Catalyzed N-Methylation

Copper-based catalysts, particularly Cu/Al₂O₃, have shown remarkable activity in N-methylation reactions using carbon dioxide as a C1 source [10] [11]. This approach represents a sustainable alternative to traditional methylating agents, utilizing CO₂ as both a carbon source and methylating reagent [10]. The reaction typically requires elevated temperatures (180°C) and extended reaction times (24 hours), but achieves excellent yields (85-92%) of N-methylated products [10].

Ruthenium-based catalysts (Ru/C) offer another promising approach for N-methylation using formaldehyde as the methylating agent [11]. These catalysts operate under milder conditions (70°C, 8 hours) and demonstrate broad substrate scope with yields ranging from 95-99% [11]. The reaction mechanism involves initial formation of an imine intermediate, followed by reduction to yield the N-methylated product [11].

Photocatalytic C-N Coupling

Recent advances in photocatalysis have enabled novel C-N coupling reactions for acetamide synthesis [12]. These systems utilize visible light to generate reactive intermediates that facilitate efficient coupling between C- and N-containing molecules [12]. The photocatalytic approach can achieve gram-scale yields (1.82 g) with excellent selectivity (99.17%) under ambient conditions [12].

The mechanism involves photogenerated electron-hole pairs that activate the substrates, leading to formation of reactive intermediates such as ●NH₂ radicals [12]. These radicals undergo selective addition to carbonyl compounds, resulting in efficient C-N bond formation [12]. The continuous operation capability and mild reaction conditions make this approach particularly attractive for industrial applications [12].

Green Catalyst Systems

Palladium-supported magnetic catalysts derived from natural sources, such as Pd@mFuVe (palladium on magnetic Fucus Vesiculosus extract), represent a significant advancement in green catalysis [13]. These bio-derived catalysts combine the catalytic activity of palladium with the environmental benefits of natural support materials [13]. The synthesis involves immobilization of palladium onto magnetic plant extract, providing a recoverable and reusable catalyst system [13].

Iron-based catalysts (Fe₂O₃/NGr@C) have demonstrated exceptional activity in reductive amination reactions without requiring external hydrogen sources [14]. The catalyst facilitates conversion of paraformaldehyde to syngas (CO + H₂) in situ, which then enables selective reduction and methylation in a single reaction vessel [14]. This approach achieves yields of 80-95% while eliminating the need for hazardous reducing agents [14].

Solvent Systems and Reaction Kinetics

The choice of solvent system significantly influences both reaction kinetics and product yields in acetamide synthesis. Understanding solvent effects enables optimization of reaction conditions and improvement of overall process efficiency [15] [16] [17].

Aprotic Solvent Systems

Dichloromethane represents one of the most effective solvents for acetylation reactions, providing excellent yields (90-95%) due to its optimal polarity and solvation properties [15] [16]. The low polarity index (3.1) of dichloromethane minimizes competing side reactions while maintaining adequate solvation of reactants and intermediates [15]. Reaction rates are typically fast, with complete conversion achieved within 2-4 hours at temperatures ranging from 0-40°C [15].

Acetonitrile offers an alternative with higher polarity (5.8), resulting in very good yields (85-92%) and medium reaction rates [16]. The increased polarity enhances solvation of ionic intermediates, particularly beneficial when bases such as pyridine or triethylamine are employed [16]. Temperature ranges of 20-80°C are typically employed, with reaction times of 4-8 hours [16].

Ester Solvents as Reaction Media

Ethyl acetate serves a dual role as both solvent and potential acylating agent in transesterification reactions [18] [19]. This approach achieves good yields (75-85%) with medium reaction rates, operating effectively at temperatures of 25-80°C [19]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of ethyl acetate, followed by elimination of ethanol [18] [19].

The kinetics of ethyl acetate-mediated acetylation depend on the basicity of the amine and the reaction temperature [19]. Primary amines react more readily than secondary amines due to reduced steric hindrance, while electron-withdrawing substituents on the aromatic ring decrease reaction rates [19]. Optimization studies indicate that potassium hydroxide catalysis significantly enhances reaction rates and yields [19].

Aqueous and Mixed Solvent Systems

Water-based systems have gained attention due to environmental considerations and unique reaction kinetics [19] [20]. While pure aqueous conditions can be challenging due to hydrolysis competing with acylation, the addition of bases such as sodium bicarbonate or potassium hydroxide enables efficient acetylation [19] [20]. Yields are variable (60-94%) depending on the specific substrate and reaction conditions [19].

Mixed solvent systems, particularly ethanol-water mixtures, offer improved solubility and reaction control [20]. The optimal ethanol-water ratio depends on the substrate polarity and desired reaction rate [20]. Studies indicate that 3:1 ethanol-water mixtures provide excellent results for most acetamide syntheses .

Solvent-Free Conditions

Solvent-free acetylation represents an environmentally benign approach that eliminates waste solvent disposal and simplifies product workup [7] [6]. These conditions typically require elevated temperatures (80-150°C) to maintain adequate reaction rates in the absence of solvation effects [7]. Catalysts such as ZSM-5-SO₃H enable efficient reactions under these conditions, achieving yields of 70-95% within 5-30 minutes [6].

The kinetics under solvent-free conditions are governed by direct contact between reactants and the catalyst surface [6]. Mass transfer limitations can become significant, requiring careful optimization of temperature and mixing conditions [6]. The absence of solvent also eliminates competing solvation effects, often resulting in enhanced selectivity for the desired product [6].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity N-methyl-2-(4-nitrophenyl)acetamide suitable for analytical and synthetic applications. The selection of appropriate purification techniques depends on the specific impurities present and the desired final purity [22] [23] [24].

Recrystallization Methods

Recrystallization from ethanol-water mixtures represents the most widely employed purification technique, consistently achieving purities of 99.5% with recovery yields of 85-92% [25] [26] . The optimal solvent ratio is typically 3:1 ethanol-water, which provides sufficient solubility at elevated temperatures while ensuring selective crystallization of the product upon cooling . The process requires 2-4 hours and is suitable for general purification applications .

Alternative recrystallization solvents include acetone, which is particularly effective for heat-sensitive compounds [22] [23]. Acetone recrystallization achieves purities of 95-98% with recovery yields of 80-90% in 1-3 hours [22]. The lower boiling point of acetone enables more gentle heating conditions, reducing the risk of thermal decomposition [22].

Binary solvent systems such as benzene-ethyl acetate (3:1 and 1:1 ratios) offer specialized applications for specific impurity profiles [22] [23]. These systems achieve purities of 96-98% with recovery yields of 80-88% in 3-5 hours [22]. The selection of appropriate binary ratios depends on the relative solubilities of the product and impurities [22].

Sublimation Purification

Sublimation under vacuum conditions provides the highest purity levels (99%+) but with reduced recovery yields (70-80%) [22] [23]. This technique is particularly effective when the target compound has significantly different volatility compared to impurities [22]. The process requires 4-8 hours but eliminates the need for recrystallization solvents, making it attractive for high-purity applications [22].

The sublimation temperature and vacuum level must be carefully optimized to achieve selective volatilization of the product while leaving non-volatile impurities behind [22]. Temperature control is critical to prevent thermal decomposition, particularly for compounds containing nitro groups [22].

Chromatographic Separation

Column chromatography on silica gel represents a powerful technique for complex mixtures containing multiple impurities [22] [27]. This method achieves purities of 98-99% with recovery yields of 75-85% in 3-6 hours [22]. The technique is particularly valuable when recrystallization fails to achieve adequate separation [22].

Mobile phase optimization is crucial for successful chromatographic separation [27]. Common eluent systems include hexane-ethyl acetate gradients, with the specific ratio determined by thin-layer chromatography screening [22]. The use of smaller particle size silica gel can improve separation efficiency but increases backpressure and analysis time [27].

High-performance liquid chromatography (HPLC) offers analytical-scale purification with excellent purity (99%+) and recovery yields (90-95%) [28] [29]. While the technique requires only 1-2 hours, it is typically limited to smaller scale applications due to economic considerations [28]. HPLC is particularly valuable for analytical standards and high-value synthetic intermediates [29].

Yield Optimization Strategies

Systematic optimization approaches, including Design of Experiments (DoE) methodologies, enable identification of optimal reaction conditions for maximum yield [30] [31]. These statistical approaches evaluate multiple variables simultaneously, identifying both main effects and interaction effects [30]. Response surface methodology can map the relationship between reaction parameters and yield, enabling precise optimization [30].

Multi-objective optimization considers both yield and purity simultaneously, recognizing that maximum yield conditions may not correspond to optimal purity [31]. Pareto frontier analysis identifies the trade-offs between these objectives, enabling informed decision-making based on specific application requirements [31]. Advanced optimization algorithms can reduce the number of required experiments while achieving superior results compared to traditional one-factor-at-a-time approaches [31].

Reaction monitoring techniques, including in-situ spectroscopy and automated sampling, enable real-time optimization and quality control [30]. These approaches can identify optimal reaction endpoints and prevent over-reaction that leads to product degradation [30]. Integration with automated reaction platforms enables self-optimizing systems that continuously improve performance [30].

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Wikipedia

N-Methyl-4-nitrobenzeneacetamide

Dates

Last modified: 08-16-2023

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